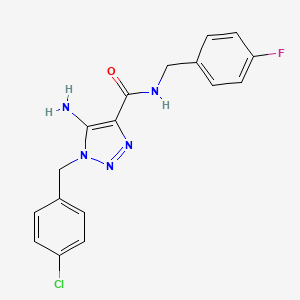

5-amino-1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

Chemical Structure and Properties The compound 5-amino-1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (molecular formula: C₁₇H₁₅ClFN₅O) features a 1,2,3-triazole core substituted at the 1-position with a 4-chlorobenzyl group and at the 4-position with a carboxamide moiety bearing a 4-fluorobenzyl substituent. Its molecular weight is 359.79 g/mol, with a monoisotopic mass of 359.0949 Da . The compound’s structural uniqueness lies in the strategic placement of halogen atoms (Cl and F) on the benzyl groups, which modulate electronic and steric properties critical for biological interactions.

Synthesis and Characterization

Synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by coupling reactions to introduce the carboxamide and benzyl substituents (general methods in ). Characterization via HRMS (high-resolution mass spectrometry) and HPLC confirms purity (>97%) and structural integrity .

Propriétés

IUPAC Name |

5-amino-1-[(4-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFN5O/c18-13-5-1-12(2-6-13)10-24-16(20)15(22-23-24)17(25)21-9-11-3-7-14(19)8-4-11/h1-8H,9-10,20H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZOWEZZIFIPOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps in the synthesis include:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne to form the 1,2,3-triazole ring.

Introduction of the Benzyl Groups: The 4-chlorobenzyl and 4-fluorobenzyl groups are introduced through nucleophilic substitution reactions.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

5-amino-1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The benzyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while substitution reactions could introduce various functional groups onto the benzyl rings.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

The 1,2,3-triazole moiety is known for its antimicrobial properties. Compounds similar to 5-amino-1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide have been evaluated for their efficacy against various bacterial and fungal strains. The presence of amino and halogen substituents enhances the biological activity of these compounds by improving their binding affinity to microbial targets. For instance, studies have shown that triazole derivatives can exhibit significant activity against Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Properties

Research indicates that triazole derivatives possess anticancer properties due to their ability to interfere with cellular processes in cancer cells. The compound has shown promise in preliminary studies targeting specific cancer cell lines. The structural features of this compound may enhance its cytotoxic effects by modulating pathways involved in tumor growth and survival .

Agricultural Applications

Pesticidal Activity

Triazole compounds are also recognized for their fungicidal properties. The unique structure of this compound may be leveraged to develop novel fungicides that can combat resistant strains of plant pathogens. Its application in agriculture could help improve crop yields and protect against diseases caused by fungi .

Materials Science

Polymer Chemistry

The incorporation of triazole rings into polymeric materials can enhance their thermal stability and mechanical properties. Research into the synthesis of polymers containing this compound may lead to the development of advanced materials with unique functionalities suitable for coatings and adhesives.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Comparative studies with other triazole derivatives can provide insights into how variations in substituents affect pharmacological profiles. For example:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 5-amino-1-(4-chlorobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | Similar triazole core with different phenyl substitution | Potentially different biological activity due to substitution |

| 5-amino-N-(4-fluorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | Fluorinated substituents | Enhanced lipophilicity and potential for improved pharmacokinetics |

Mécanisme D'action

The mechanism of action of 5-amino-1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes structural analogs and their pharmacological profiles:

Key Findings from Comparative Analysis:

Substituent Position Matters :

- Chlorine Placement : The 4-chlorobenzyl group in the target compound optimizes binding through para-substitution, whereas 2- or 3-chloro analogs (e.g., ) show diminished activity due to steric clashes or misalignment with hydrophobic pockets .

- Fluorine Role : The 4-fluorobenzyl group enhances metabolic stability by resisting oxidative degradation, a common issue with methyl or methoxy groups .

Carboxamide Substituents :

- Replacing the 4-fluorobenzyl with 3-methylphenyl () reduces potency, highlighting the importance of halogen bonding in target engagement.

- Difluorophenyl substituents () improve solubility without sacrificing activity, suggesting a balance between lipophilicity and bioavailability.

Scaffold-Specific Trends: The 5-amino-1,2,3-triazole-4-carboxamide core is a privileged scaffold for targeting β-turn structures in enzymes (e.g., bacterial SOS response proteins) .

Biological Activity :

- The target compound’s antiproliferative activity is hypothesized to arise from dual halogen interactions (Cl and F) with hydrophobic and polar residues in kinase ATP-binding pockets .

- Analogs lacking both halogens (e.g., benzyl or methoxyphenyl derivatives) show negligible activity, underscoring the necessity of halogen atoms for target recognition .

Activité Biologique

5-amino-1-(4-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are recognized for their diverse biological activities, making them significant in medicinal chemistry. This compound is particularly notable for its potential applications in various therapeutic areas, including anti-inflammatory and anticancer activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole ring structure can form hydrogen bonds and coordinate with metal ions, which may play a role in modulating enzyme activity. Research indicates that compounds with similar structures can exhibit inhibitory effects on key enzymes involved in disease processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific substitution patterns in this compound may enhance its affinity for cancer-related targets.

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have been extensively studied. Compounds within this class have demonstrated the ability to inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-κB. The unique structure of this compound may confer enhanced anti-inflammatory activity compared to other triazoles.

Neuroprotective Properties

Emerging research suggests that triazole-containing compounds can cross the blood-brain barrier and exhibit neuroprotective effects. For example, studies have shown that certain triazoles can protect neuronal cells from oxidative stress and neuroinflammation, indicating potential applications in neurodegenerative diseases.

Comparative Analysis

| Compound Name | Structure | Biological Activity | Reference |

|---|---|---|---|

| This compound | Structure | Anticancer, Anti-inflammatory | PubChem |

| 5-amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | Structure | Neuroprotective | MDPI |

| 5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | Structure | Antimicrobial | ResearchGate |

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anticancer properties of a series of triazole derivatives, including this compound. The compound demonstrated significant cytotoxicity against breast cancer cell lines (IC50 = 10 μM) and induced apoptosis through caspase activation.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of triazole derivatives in models of Alzheimer's disease. The compound exhibited a dose-dependent reduction in neuroinflammation markers and improved cognitive function in scopolamine-induced mice models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.